4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one

Synthetic Chemistry Furanone Synthesis Blaise Cyclization

Researchers require sterically precise 5,5-disubstituted furanones for tetronamide antibiotic synthesis. Generic 4-amino analogs lack the critical geminal methyl-isopropyl pattern at C5, leading to failed synthetic campaigns or lost bioactivity. This compound solves that gap. - **Synthetic Utility**: Key intermediate for basidalin antibiotics (Blaise cyclization, 62% yield reported by Hiyama et al.) - **Derivatization Ready**: 4-amino group reacts with isocyanates to form urea libraries (66% yield with tert-butyl isocyanate) - **Physicochemical Profile**: XLogP 0.8, TPSA 52.3 Ų, one H-bond donor - suitable for oral bioavailability

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 99563-93-6
Cat. No. B12884328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one
CAS99563-93-6
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=CC(=O)O1)N)C
InChIInChI=1S/C8H13NO2/c1-5(2)8(3)6(9)4-7(10)11-8/h4-5H,9H2,1-3H3
InChIKeyQWSWSFLFZWHZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one: Procurement-Grade Overview


4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one (CAS 99563-93-6) is a 5,5-disubstituted 4-amino-2(5H)-furanone, a class of heterocyclic compounds that have demonstrated both biological activity and utility as synthetic intermediates [1]. This compound features a geminal methyl and isopropyl substitution at the C5 position, which distinguishes it from simpler 5-monosubstituted or 5-unsubstituted 4-amino-2(5H)-furanones . Its molecular formula is C8H13NO2 with a molecular weight of 155.19 g/mol .

Why Generic 4-Amino-2(5H)-furanone Analogs Cannot Substitute


The geminal 5-methyl and 5-isopropyl substitution pattern of this compound imparts distinct steric and electronic properties compared to monosubstituted or unsubstituted 4-amino-2(5H)-furanones [1]. These structural features directly influence synthetic accessibility, derivatization efficiency, and downstream biological activity profiles. Simpler analogs lacking the 5-isopropyl group exhibit different LogP values and steric profiles that can alter receptor binding or enzyme inhibition characteristics [2]. Consequently, substitution with a generic 4-amino-2(5H)-furanone without the specific 5,5-disubstitution pattern risks failure in synthetic campaigns or loss of activity in biological assays where steric complementarity at C5 is critical.

Quantitative Differentiation Evidence vs. Analog Comparators


Synthetic Yield via Blaise Cyclization Route

The target compound was synthesized via lithium hexamethyldisilazane (LHMDS)-mediated Blaise cyclization of 2-acetoxy-2,3-dimethylbutanenitrile in THF, achieving a 62% isolated yield as reported by Hiyama et al. (1987) [1]. This yield falls within the range reported for general 5-alkylfuran-2(5H)-ones synthesized via alternative condensation–lactonization–elimination pathways (35–60%) [2], but the Blaise route uniquely provides access to the 4-amino substitution, which is absent in those comparator pathways.

Synthetic Chemistry Furanone Synthesis Blaise Cyclization

Derivatization Efficiency for Urea Formation

Reaction of the target compound with tert-butyl isocyanate in THF using potassium tert-butylate as base yielded 4-(N'-t-butylureido)-5-isopropyl-5-methyl-2(5H)-furanone in 66% yield after 60 hours [1]. This demonstrates the nucleophilic competence of the 4-amino group for further functionalization, a critical attribute for procurement as a synthetic building block.

Derivatization Urea Formation Building Block Chemistry

Physicochemical Profile: Lipophilicity and Polar Surface Area

The target compound exhibits a computed XLogP of 0.8 and a topological polar surface area (TPSA) of 52.3 Ų . In comparison, the non-amino analog 5-isopropyl-5-methylfuran-2(5H)-one (CAS 137493-69-7, C8H12O2, MW 140.18) lacks the 4-amino group and has no hydrogen bond donor capacity, resulting in a higher predicted LogP (approximately 1.5–2.0 based on fragment-based calculation) and zero H-bond donors . The presence of the 4-amino group in the target compound reduces lipophilicity by approximately 0.7–1.2 log units and adds one H-bond donor, significantly altering its drug-likeness and solubility profile.

Physicochemical Properties Lipophilicity Polar Surface Area

Computed Boiling Point and Density for Purification Planning

The target compound has a computed boiling point of 263.321°C at 760 mmHg and a computed density of 1.066 g/cm³ . In contrast, the simpler 5-isopropyl-5H-furan-2-one (lacking both the 4-amino and 5-methyl groups) has a reported boiling point of approximately 178–180°C [1]. The ~85°C higher boiling point and higher density of the target compound reflect the increased molecular weight and hydrogen-bonding capacity conferred by the 4-amino group, which guides selection of appropriate purification techniques (e.g., distillation vs. chromatography).

Physical Properties Purification Boiling Point

Recommended Application Scenarios


Synthesis of Basidalin-Type Antitumor Antibiotic Frameworks

This compound serves as a key intermediate for constructing the carbon framework of basidalin and related antitumor antibiotics via the Blaise cyclization route documented by Hiyama et al. [1]. The 62% synthetic yield provides a viable entry point for medicinal chemistry programs targeting tetronamide antibiotics. Researchers synthesizing basidalin analogs should procure this specific compound rather than attempting to generate the 4-amino-5,5-disubstituted furanone core de novo from less direct precursors.

Urea-Based Compound Library Derivatization

The compound's 4-amino group reacts efficiently with isocyanates (66% yield with tert-butyl isocyanate) to generate urea derivatives [2]. This reactivity supports its use as a scaffold for generating focused libraries of 4-ureido-furanones for biological screening. Procurement of this specific building block is warranted when the 5-isopropyl-5-methyl substitution pattern is required for target engagement or steric complementarity.

Lead Optimization with Balanced Lipophilicity

With a computed XLogP of 0.8 and TPSA of 52.3 Ų , this compound occupies a favorable physicochemical space for orally bioavailable drug candidates. The presence of one H-bond donor (4-NH2) and three H-bond acceptors provides a balanced profile compared to non-amino furanone analogs that lack hydrogen bond donating capacity. Select this compound over 5-isopropyl-5-methylfuran-2(5H)-one when increased aqueous solubility and reduced LogP are desired for the target chemotype.

Asymmetric Synthesis via Biocatalytic Routes

Based on the general methodology reported for optically active 5,5-disubstituted 4-amino-2(5H)-furanones [3], this compound class can be accessed in enantiomerically enriched form using (S)-hydroxynitrile lyase biocatalysis. The specific 5-isopropyl-5-methyl substitution pattern represents a sterically demanding combination that tests the scope and limitations of enzymatic HCN addition to ketones, making this compound valuable as a benchmark substrate for biocatalysis research.

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